molecular formula C9H9N5S B8701495 1,3,5-Triazine-2(1H)-thione, 4,6-diamino-1-phenyl- CAS No. 4772-33-2

1,3,5-Triazine-2(1H)-thione, 4,6-diamino-1-phenyl-

Cat. No. B8701495
CAS RN: 4772-33-2
M. Wt: 219.27 g/mol
InChI Key: WZMWWUHATVIRIP-UHFFFAOYSA-N
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Patent
US05292733

Procedure details

To 25 ml of dry dimethylformamide were dissolved 2.0 g of diguanide and 2.7 g of phenyl isothiocyanate and the solution was placed at 40°~50° C. for 30 minutes. The solution was added to 200 ml of ice water to produce white precipitates, which subsequently was filtered and dried to obtain 4.05 g of the title compound having the characteristics of:
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:7])([NH2:6])=[N:2][C:3](N)=[NH:4].[C:8]1([N:14]=[C:15]=[S:16])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>CN(C)C=O>[NH2:7][C:1]1[N:2]=[C:3]([NH2:4])[N:14]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:15](=[S:16])[N:6]=1

Inputs

Step One
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(=NC(=N)N)(N)N
Name
Quantity
2.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce white precipitates, which
FILTRATION
Type
FILTRATION
Details
subsequently was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC(N(C(=N1)N)C1=CC=CC=C1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 4.05 g
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.